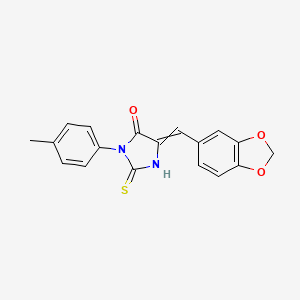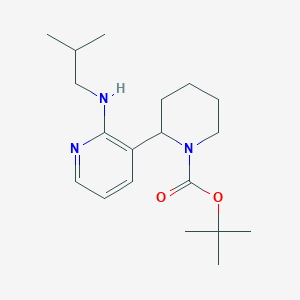![molecular formula C10H16F2N2O2 B15061467 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B15061467.png)
2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane is a bicyclic compound with the molecular formula C10H16F2N2O2 and a molecular weight of 234.24 g/mol . This compound is characterized by its unique structure, which includes a diazabicycloheptane core with two fluorine atoms and a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in research settings and is not intended for human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane typically involves the following steps:
Formation of the Diazabicycloheptane Core: The core structure is synthesized through a series of cyclization reactions. These reactions often involve the use of amines and halogenated compounds under controlled conditions.
Introduction of Fluorine Atoms: Fluorination is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Boc Protection:
Industrial Production Methods
While specific industrial production methods for 2-Boc-4,4-difluoro-2,6-diazabicyclo[32This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Deprotected Amine: Removal of the Boc group yields the corresponding free amine.
Aplicaciones Científicas De Investigación
2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological pathways.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The Boc group provides steric protection, allowing the compound to reach its target site without premature degradation .
Comparación Con Compuestos Similares
Similar Compounds
2-Boc-2,6-diazabicyclo[3.2.0]heptane: Lacks the fluorine atoms, resulting in different reactivity and binding properties.
6-Boc-2,6-diazabicyclo[3.2.0]heptane: Another structural isomer with variations in the position of the Boc group.
Uniqueness
2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane is unique due to the presence of fluorine atoms, which significantly influence its chemical behavior and biological activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C10H16F2N2O2 |
|---|---|
Peso molecular |
234.24 g/mol |
Nombre IUPAC |
tert-butyl 4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16F2N2O2/c1-9(2,3)16-8(15)14-5-10(11,12)7-6(14)4-13-7/h6-7,13H,4-5H2,1-3H3 |
Clave InChI |
XLTKDPRBZWJZEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C2C1CN2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




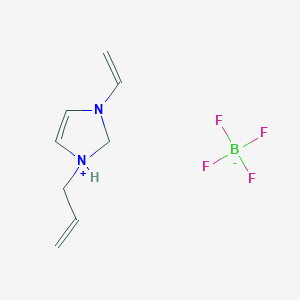
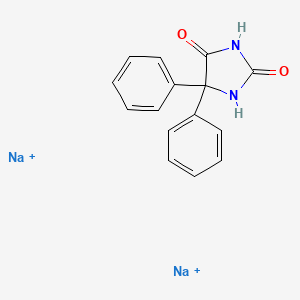
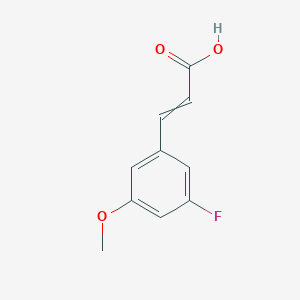

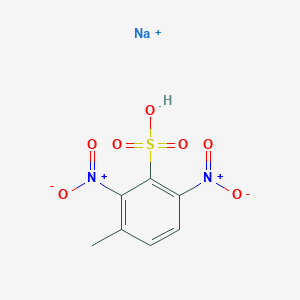

![(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B15061442.png)
![ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15061456.png)
![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15061461.png)
![2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride](/img/structure/B15061469.png)
